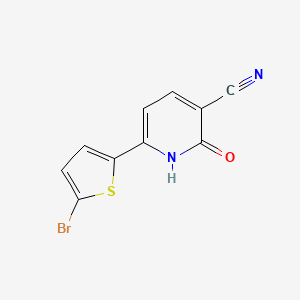

6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carbonitrile

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions. For example, (Z)-1-((5-bromothiophen-2-yl)methylene)-2-(2,4-dinitrophenyl)hydrazine was synthesized by condensing equimolar amounts of (2,4-dinitrophenyl)hydrazine and 5-bromothiophene-2-carbaldehyde .Molecular Structure Analysis

While the exact molecular structure of “6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carbonitrile” is not available, similar compounds like 2-(5-bromothiophen-2-yl)acetonitrile have been analyzed. The non-H atoms are nearly planar, with the nitrile group oriented antiperiplanar with respect to the thiophene S atom .Chemical Reactions Analysis

The compound could potentially be involved in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .Physical And Chemical Properties Analysis

The compound “6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carbonitrile” likely has unique absorption and fluorescence properties, as similar compounds have shown visible absorption bands and fluorescence in solution and in the solid state .Scientific Research Applications

Optical and Electrical Properties

Studies on derivatives closely related to 6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carbonitrile have provided insight into their optical and electrical properties, which are of significant interest for applications in electronic materials. For instance, research on similar compounds has demonstrated the synthesis of polycrystalline structures with distinct optical parameters such as absorption coefficient and refractive index, revealing potential for use in heterojunction devices exhibiting diode-like behavior. These materials have shown indirect band transitions with energy gaps suitable for optoelectronic applications, indicating their potential in fabricating electronic devices (Zedan et al., 2016).

Photovoltaic and Photosensitivity Applications

Another area of application for these compounds is in the development of materials with specific photovoltaic and photosensitive properties. Research on analogous materials has led to the synthesis of powders and films with significant thermal stability and amorphous structures. These materials have demonstrated notable optical absorption properties and have been utilized in creating devices with measurable open-circuit voltage and short-circuit current under illumination. Such findings underscore the potential of these compounds in photoelectrical and photovoltaic applications, suggesting their utility in the development of new optoelectronic devices (Mansour et al., 2017).

Corrosion Inhibition

Compounds structurally related to 6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carbonitrile have also been explored for their corrosion inhibition properties. Studies have demonstrated that certain derivatives are effective in preventing copper corrosion in acidic environments. These findings are significant for the chemical industry, where corrosion resistance is crucial for maintaining the integrity of metal structures and components. The research highlights the potential of these compounds in developing new corrosion inhibitors that could offer enhanced protection for metals exposed to corrosive conditions (Sudheer & Quraishi, 2015).

properties

IUPAC Name |

6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2OS/c11-9-4-3-8(15-9)7-2-1-6(5-12)10(14)13-7/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLSXWVLEXEQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)C2=CC=C(S2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(5-Bromo-2-thienyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

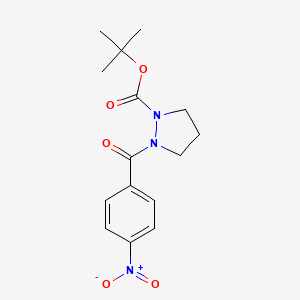

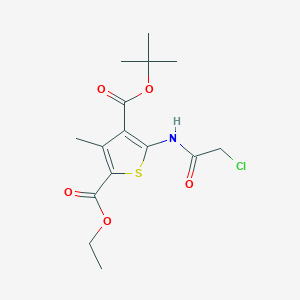

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B1439002.png)

![3-(Trifluoromethyl)imidazo[1,5-A]pyrazine](/img/structure/B1439011.png)